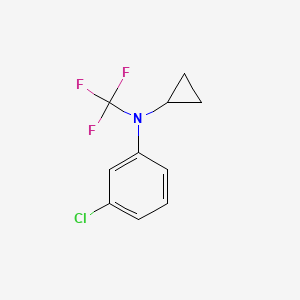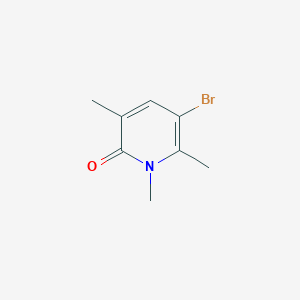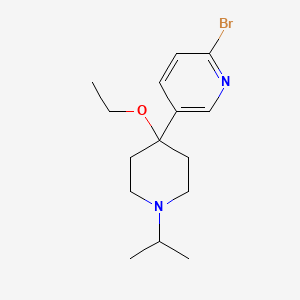
Octa-1,7-diene-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-1,7-diene-2,6-diol is an organic compound with the molecular formula C10H18O2 It is a diene-diol, meaning it contains two double bonds and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,7-diene-2,6-diol typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired diol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of 1,7-octadiene in the presence of a suitable catalyst, followed by selective oxidation to introduce the hydroxyl groups. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Octa-1,7-diene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octa-1,7-diene-2,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Octa-1,7-diene-2,6-diol depends on its specific application. In biological systems, it may interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. The presence of double bonds and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Octadiene-1,6-diol, 2,6-dimethyl-: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Another related compound with different positions of hydroxyl groups
Eigenschaften
CAS-Nummer |
351206-16-1 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
octa-1,7-diene-2,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3,8-10H,1-2,4-6H2 |
InChI-Schlüssel |
SSEKZMSXNPIMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCC(=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)





![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)






